molecular formula C5H10F2 B14650582 2,3-Difluoro-2-methylbutane CAS No. 53731-25-2

2,3-Difluoro-2-methylbutane

Cat. No.: B14650582
CAS No.: 53731-25-2
M. Wt: 108.13 g/mol
InChI Key: MUAQWCQCBTYAPQ-UHFFFAOYSA-N
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Description

2,3-Difluoro-2-methylbutane is an organic compound belonging to the class of alkanes It is characterized by the presence of two fluorine atoms attached to the second and third carbon atoms of a butane chain, with a methyl group attached to the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-2-methylbutane typically involves the fluorination of suitable precursors. One common method is the deoxofluorination of alcohols using reagents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) or diethylaminosulfur trifluoride (DAST). These reagents convert alcohols to alkyl fluorides under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents. The choice of reagents and reaction conditions is optimized to ensure high yield and purity of the final product. The process may also involve purification steps such as distillation or recrystallization to remove impurities.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-2-methylbutane can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium iodide in acetone can be used to replace fluorine atoms with iodine.

    Elimination: Strong bases like potassium tert-butoxide can induce elimination reactions.

    Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium iodide would yield 2,3-diiodo-2-methylbutane, while elimination with potassium tert-butoxide would produce 2-methyl-2-butene.

Scientific Research Applications

2,3-Difluoro-2-methylbutane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reference compound in spectroscopic studies.

    Biology: The compound can be used in studies involving fluorinated analogs of biological molecules.

    Medicine: Fluorinated compounds are often explored for their potential use in pharmaceuticals due to their unique properties.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-2-methylbutane in chemical reactions involves the interaction of its fluorine atoms with various reagents. The fluorine atoms can act as leaving groups in substitution reactions or participate in the formation of double bonds in elimination reactions. The specific molecular targets and pathways depend on the nature of the reaction and the reagents involved.

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoro-3-methylbutane: Similar in structure but with fluorine atoms on the second carbon.

    2,3-Dichloro-2-methylbutane: Similar structure with chlorine atoms instead of fluorine.

    2,3-Dibromo-2-methylbutane: Similar structure with bromine atoms instead of fluorine.

Uniqueness

2,3-Difluoro-2-methylbutane is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties compared to its chloro and bromo analogs. Fluorine atoms are highly electronegative and can significantly influence the reactivity and stability of the compound.

Properties

CAS No.

53731-25-2

Molecular Formula

C5H10F2

Molecular Weight

108.13 g/mol

IUPAC Name

2,3-difluoro-2-methylbutane

InChI

InChI=1S/C5H10F2/c1-4(6)5(2,3)7/h4H,1-3H3

InChI Key

MUAQWCQCBTYAPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(C)F)F

Origin of Product

United States

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